molecular formula C15H17BrN4OS B2712865 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-3-(2-bromophenyl)propan-1-one CAS No. 2310160-13-3

1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-3-(2-bromophenyl)propan-1-one

Cat. No. B2712865
CAS RN: 2310160-13-3
M. Wt: 381.29
InChI Key: XBIXPDQTIRLEJE-UHFFFAOYSA-N
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Description

1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-3-(2-bromophenyl)propan-1-one, also known as TDP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. TDP is a piperazine derivative that has a thiadiazole ring attached to it, and it has been synthesized using different methods.

Scientific Research Applications

Antimicrobial and Antifungal Properties

The synthesis of compounds containing 1,2,5-thiadiazole and piperazine moieties has demonstrated significant antimicrobial and antifungal activities. For example, novel 1,3,4-thiadiazole amide derivatives containing piperazine have shown inhibitory effects against Xanthomonas campestris pv. oryzae, indicating their potential as antimicrobial agents. Additionally, the synthesis of novel 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems and their evaluation revealed antimicrobial potency against various microorganisms, highlighting their importance in developing new antimicrobial agents (Xia, 2015), (Hamama et al., 2017).

Antileishmanial and Antiprotozoal Activity

Research has also explored the antileishmanial activities of thiadiazole derivatives, particularly those linked with piperazine. Some compounds demonstrated substantial activity against Leishmania major, suggesting their potential as antileishmanial treatments. The synthesis of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents has highlighted compounds with significant activity in both promastigote and amastigote forms, indicating the role of substituents in enhancing biological activity (Tahghighi et al., 2011).

Anticancer Potential

The evaluation of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, in anticancer studies has revealed their effectiveness against various cancer cell lines. This indicates a promising avenue for the development of new anticancer agents leveraging the unique properties of thiadiazole and piperazine structures (Turov, 2020).

Dual-Action Antidepressants

Compounds derived from the 1,2,5-thiadiazol-3-yl-piperazine framework have been evaluated for their dual-action as antidepressants, exhibiting both serotonin receptor affinity and serotonin reuptake inhibition. This suggests their potential use in the treatment of depression, highlighting the versatility of 1,2,5-thiadiazole derivatives in therapeutic applications (Silanes et al., 2004).

properties

IUPAC Name

3-(2-bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4OS/c16-13-4-2-1-3-12(13)5-6-15(21)20-9-7-19(8-10-20)14-11-17-22-18-14/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIXPDQTIRLEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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